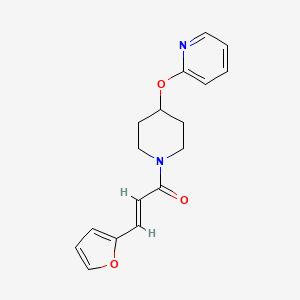

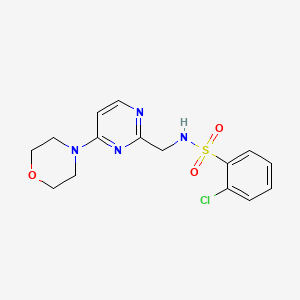

![molecular formula C20H21N5O3S B2517012 ethyl 2-(4-(1H-tetrazol-1-yl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 887349-16-8](/img/structure/B2517012.png)

ethyl 2-(4-(1H-tetrazol-1-yl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, which is a molecule that has been synthesized and studied for its potential pharmaceutical applications. The specific compound mentioned includes a tetrazolyl and benzamido substituent, suggesting it may have unique chemical and biological properties.

Synthesis Analysis

The synthesis of related ethyl tetrahydrobenzo[b]thiophene carboxylate derivatives has been reported in the literature. For instance, the reaction of ethyl 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene 3-carboxylate with benzoylacetonitrile led to the formation of compound 3, which could further react with various chemical reagents to yield fused thiophene derivatives with potential pharmaceutical uses . Another related synthesis involves the condensation reaction of salicylaldehyde with ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, leading to a Schiff base derivative . These methods indicate that the compound of interest could be synthesized through similar pathways involving diazo reactions or condensation steps.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic methods. For example, Ethyl 1-benzyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole-5-carboxylate was characterized using spectroscopic methods and confirmed by X-ray diffraction, revealing C–H…π intermolecular interactions that stabilize the crystal structure . This suggests that the compound of interest may also exhibit specific intermolecular interactions that could be elucidated through similar analytical techniques.

Chemical Reactions Analysis

The reactivity of ethyl tetrahydrobenzo[b]thiophene carboxylate derivatives towards different chemical reagents has been explored, leading to the formation of various heterocyclic compounds. For instance, ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates reacted with active methylene reagents to yield pyran, pyridine, and pyridazine derivatives . This indicates that the compound of interest may also participate in diverse chemical reactions, potentially leading to a variety of heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied, including their response to irradiation. Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate was synthesized and its single crystals were irradiated, leading to the formation of radicals as studied by electron spin resonance (ESR) . This provides insight into the stability and radical formation potential of the compound of interest under similar conditions. Additionally, the anti-rheumatic potential of ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes has been investigated, revealing significant biological effects . This suggests that the compound of interest may also exhibit notable physical, chemical, and biological properties that could be further explored for pharmaceutical applications.

Applications De Recherche Scientifique

Synthesis and Chemical Reactivity

The compound ethyl 2-(4-(1H-tetrazol-1-yl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is involved in the synthesis of various heterocyclic compounds due to its reactivity towards different nucleophiles. For instance, it has been used in the synthesis of pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives, showcasing its versatility in organic synthesis. Such compounds hold significant potential in pharmaceutical applications due to their structural diversity and biological activities (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Antirheumatic Potential

The compound and its metal complexes, specifically with Co(II), Cu(II), and Zn(II), have been synthesized and shown to exhibit significant antioxidant, analgesic, and anti-rheumatic effects in in vivo models. This suggests a promising avenue for the development of new therapeutic agents against rheumatic diseases (Sherif & Hosny, 2014).

Anticancer Activity

Research into novel heterocycles utilizing thiophene incorporated thioureido substituent as precursors has led to the synthesis of compounds with potent anticancer activity against colon HCT-116 human cancer cell lines. This indicates the potential of derivatives of ethyl 2-(4-(1H-tetrazol-1-yl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate in cancer therapy (Abdel-Motaal, Alanzy, & Asem, 2020).

Antimicrobial and Antioxidant Properties

The compound has been involved in the synthesis of novel structures that exhibit significant antimicrobial and antioxidant activities. These findings are crucial for the development of new drugs with enhanced efficacy against pathogenic microorganisms and diseases related to oxidative stress (Raghavendra et al., 2016).

Polymerization and Material Science

The compound has also been explored in the context of polymerization, where it serves as a monomer for the synthesis of polymers with potential applications in materials science. Such polymers have been studied for their thermal stability, reactivity ratios in copolymerization, and biological activities, opening new paths for the development of functional materials with specified properties (Elsabee, Ali, Mokhtar, & Eweis, 2011).

Safety And Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on its physical and chemical properties. Proper handling and disposal procedures should be followed to minimize any potential risks.

Orientations Futures

The future directions for research on this compound could include further exploration of its synthesis, investigation of its reactivity, and evaluation of its potential uses, particularly if it shows promising biological activity.

Please note that this is a general analysis based on the structure of the compound and the functional groups present. For a more detailed and specific analysis, more information would be needed, such as experimental data or results from computational studies.

Propriétés

IUPAC Name |

ethyl 6-methyl-2-[[4-(tetrazol-1-yl)benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O3S/c1-3-28-20(27)17-15-9-4-12(2)10-16(15)29-19(17)22-18(26)13-5-7-14(8-6-13)25-11-21-23-24-25/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYPUCMLZIJDEII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C3=CC=C(C=C3)N4C=NN=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-(4-(1H-tetrazol-1-yl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

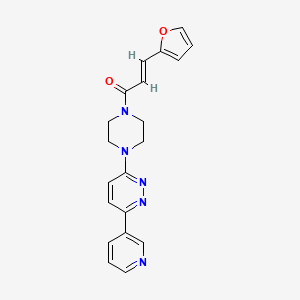

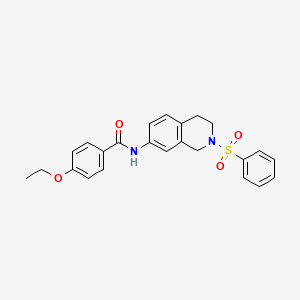

![3-(2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-4-ylamino)-propionic acid](/img/structure/B2516930.png)

![5-ethyl-3-(2-hydroxyphenyl)-4-(4-isopropylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/no-structure.png)

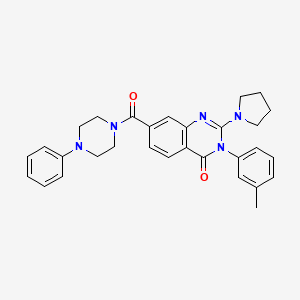

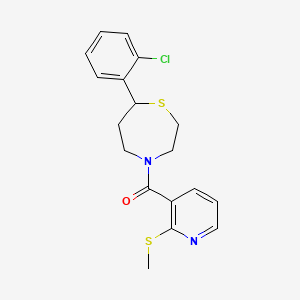

![{5-[(4-Chlorophenyl)sulfinyl]-1,2,3-thiadiazol-4-yl}(piperidino)methanone](/img/structure/B2516947.png)

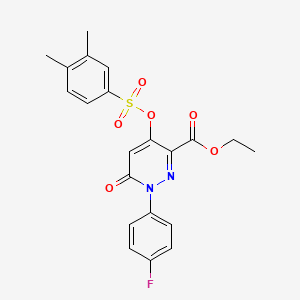

![5-Methoxy-4-[(2-methoxyphenyl)sulfanyl]-2-phenylpyrimidine](/img/structure/B2516948.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethylbenzamide](/img/structure/B2516950.png)

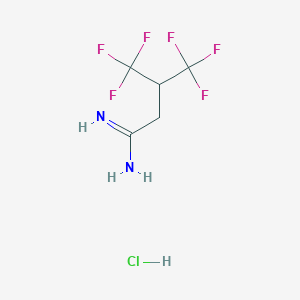

![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2516951.png)